3-(4-Tetrahydropyranyl)iodobenzene
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Overview
Description
3-(4-Tetrahydropyranyl)iodobenzene is an organic compound that features an iodobenzene moiety attached to a tetrahydropyranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with hydrochloric acid and sodium nitrite to form a diazonium salt, which is then treated with potassium iodide to produce iodobenzene . The tetrahydropyranyl group can be introduced through a hydroalkoxylation reaction using appropriate catalysts such as platinum or lanthanide triflates .
Industrial Production Methods
Industrial production of 3-(4-Tetrahydropyranyl)iodobenzene may involve large-scale iodination reactions followed by the introduction of the tetrahydropyranyl group using efficient catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tetrahydropyranyl)iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydroalkoxylation: The tetrahydropyranyl group can be involved in hydroalkoxylation reactions to form cyclic ethers.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.
Heck Reaction: Utilizes palladium catalysts and bases such as triethylamine.
Hydroalkoxylation: Catalyzed by platinum or lanthanide triflates under mild conditions.
Major Products Formed
Phenylmagnesium Iodide: Formed in Grignard reactions with magnesium.
Iodobenzene Dichloride: Produced in reactions with chlorine.
Scientific Research Applications
3-(4-Tetrahydropyranyl)iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Tetrahydropyranyl)iodobenzene involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to metal catalysts, facilitating various coupling reactions. The tetrahydropyranyl group provides stability and solubility, enhancing the compound’s reactivity in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler aryl iodide without the tetrahydropyranyl group.
Tetrahydropyran: A cyclic ether without the iodobenzene moiety.
Uniqueness
3-(4-Tetrahydropyranyl)iodobenzene is unique due to the combination of the iodobenzene and tetrahydropyranyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-(3-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 |
InChI Key |
PNPCNJFCXJJITG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)I |
Origin of Product |
United States |
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